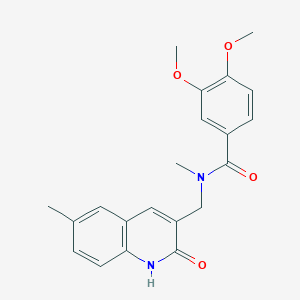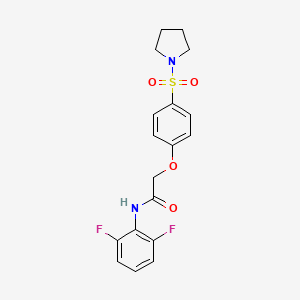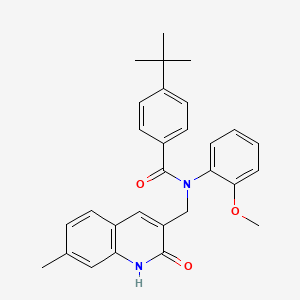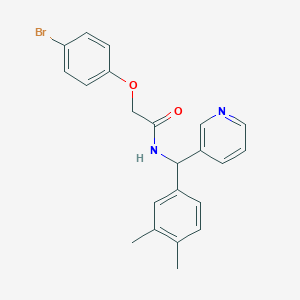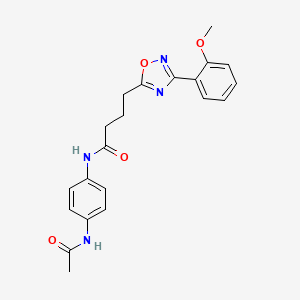
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as AMN082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It belongs to the class of selective metabotropic glutamate receptor 7 (mGluR7) agonists, which are known to modulate synaptic transmission and plasticity in the central nervous system (CNS).
作用機序
AMN082 is a selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it binds specifically to the this compound receptor in the CNS. This receptor is primarily found on presynaptic neurons and is involved in modulating the release of neurotransmitters, such as glutamate and GABA. By activating the this compound receptor, AMN082 can reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in excitatory synaptic transmission and an increase in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
AMN082 has been shown to have a number of biochemical and physiological effects in the CNS. It can modulate synaptic plasticity, which is important for learning and memory. It can also reduce the release of glutamate, which is a key neurotransmitter involved in excitatory synaptic transmission. Additionally, AMN082 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using AMN082 in lab experiments is that it is a highly selective N-(4-acetamidophenyl)-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide agonist, which means that it can be used to specifically target this receptor in the CNS. Additionally, AMN082 has been shown to have a number of beneficial effects in animal models of neurological disorders, which makes it a promising candidate for further research. However, one limitation of using AMN082 in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
将来の方向性
There are a number of future directions for research on AMN082. One area of research could be to investigate its potential therapeutic applications in other neurological disorders, such as epilepsy and traumatic brain injury. Another area of research could be to further elucidate its mechanism of action in the CNS, which could lead to the development of more effective drugs for neurological disorders. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying AMN082, which could make it more accessible for lab experiments.
合成法
The synthesis of AMN082 involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-acetamidophenol, 2-methoxybenzoyl chloride, and 4-bromo-1-butanol. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, followed by the attachment of a butanamide group to the ring. The final product is purified using various chromatographic techniques to obtain a highly pure form of AMN082.
科学的研究の応用
AMN082 has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, schizophrenia, and addiction. It has been shown to modulate synaptic transmission and plasticity in the CNS, which are important processes involved in learning and memory. AMN082 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)22-15-10-12-16(13-11-15)23-19(27)8-5-9-20-24-21(25-29-20)17-6-3-4-7-18(17)28-2/h3-4,6-7,10-13H,5,8-9H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXKQCCZXUXZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


